3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Overview
Description
3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazine ring fused with a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one with various reagents to form the desired triazine-purine structure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine or purine rings.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of 3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar chemical properties.
Purine Derivatives: Compounds like caffeine and theobromine have a purine ring system and exhibit similar biological activities.
Uniqueness
3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is unique due to its fused triazine-purine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3,7,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-5-4-16-6-7(11-9(16)13-12-5)14(2)10(18)15(3)8(6)17/h4H2,1-3H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXCBMZESVGCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325873 | |
Record name | NSC521017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57509-02-1 | |
Record name | NSC521017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC521017 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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